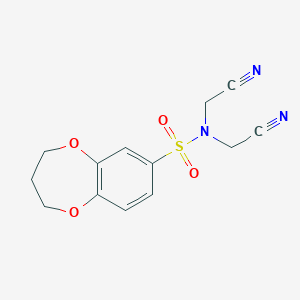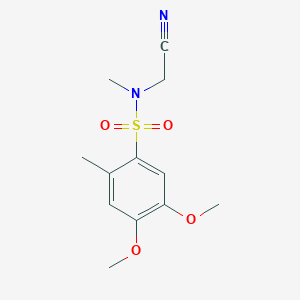![molecular formula C13H25N3O3S B6966321 2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide](/img/structure/B6966321.png)
2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide is a complex organic compound that features a unique combination of a thiazinane ring and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide typically involves multi-step organic reactions. One common method involves the reaction of a piperidine derivative with a thiazinane derivative under controlled conditions. The reaction may require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time would be carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]methylphenol
- 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzoic acid
Uniqueness
2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide is unique due to its specific combination of functional groups and ring structures
Eigenschaften
IUPAC Name |
2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-2-12(13(14)17)16-5-3-11(4-6-16)15-7-9-20(18,19)10-8-15/h11-12H,2-10H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAIMAHEXXZHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(CC1)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methoxy-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6966238.png)


![N-[2-[4-(2-methylpropoxy)phenyl]propan-2-yl]-1,1-dioxothiane-4-carboxamide](/img/structure/B6966270.png)

![2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6966296.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(furan-2-yl)ethyl]piperidin-4-amine](/img/structure/B6966303.png)
![6-chloro-4-N-[2-(4-pyrazol-1-ylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6966311.png)
![6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6966315.png)
![4-bromo-N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6966325.png)
![1-[(4-Methylsulfonylphenyl)methyl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B6966330.png)
![N-[3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide](/img/structure/B6966333.png)
![1-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B6966340.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B6966341.png)
